molecular formula C17H23N3OS B4190060 N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

Cat. No. B4190060
M. Wt: 317.5 g/mol
InChI Key: ZTSROELXRQYEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiourea derivative of indole, which is a naturally occurring compound that has been found in many plants and animals. The purpose of

Mechanism of Action

The mechanism of action of N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that it has neuroprotective effects by inhibiting oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory and antioxidant effects in the brain, which may contribute to its neuroprotective effects. Furthermore, it has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea in lab experiments is its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another advantage is its ability to induce apoptosis in cancer cells, which may provide a new approach to cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate. Furthermore, its potential side effects and toxicity need to be further studied.

Future Directions

There are many future directions for research on N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea. One direction is to further study its mechanism of action in cancer cells and in the brain. Another direction is to investigate its potential as a drug candidate for the treatment of other diseases such as inflammation, autoimmune diseases, and infectious diseases. Furthermore, its pharmacokinetics and toxicity need to be further studied to determine its safety and efficacy in humans.

Scientific Research Applications

N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea has been studied for its potential applications in various fields such as cancer research, neuropharmacology, and drug discovery. It has been found to have anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, it has been studied as a potential drug candidate for the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-cyclopentyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-21-14-6-7-16-15(10-14)12(11-19-16)8-9-18-17(22)20-13-4-2-3-5-13/h6-7,10-11,13,19H,2-5,8-9H2,1H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSROELXRQYEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325475
Record name 1-cyclopentyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-cyclopentyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea

CAS RN

831185-02-5
Record name 1-cyclopentyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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